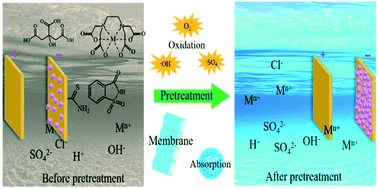Resource utilization of electroplating wastewater: obstacles and solutions
Environmental Science: Water Research & Technology Pub Date: 2022-01-27 DOI: 10.1039/D1EW00712B
Abstract
Industrial development has led to the discharge of large amounts of electroplating wastewater. The effective treatment of electroplating wastewater is of great significance. And the recovery of metals and water from electroplating wastewater should be the ultimate goal in the treatment. Many advanced technologies have been proven to have good effects on electroplating wastewater treatment in the laboratory with simulated wastewater as the research object. However, practical application results showed that the efficiency of advanced technology was far lower than the theoretical value due to the various additives from the electroplating process. This phenomenon is worthy of attention. In this review, deficiencies and feasible solutions in the resource utilization of electroplating wastewater are re-examined from the perspective of the pretreatment. The sources and composition of the additives in electroplating wastewater and their effects on various treatment technologies are introduced. The removal methods of these impurities in electroplating wastewater were reviewed. And the removal methods that can be combined with resource utilization technology are summarized. The combination is promising in water reuse and heavy metal recovery in practical electroplating wastewater treatment.


Recommended Literature
- [1] Oxidation reactions of a versatile, two-coordinate, acyclic iminosiloxysilylene†
- [2] The viridin family of steroidal antibiotics
- [3] Microwave digestion technique for the extraction of minerals from environmental marine sediments for analysis by inductively coupled plasma atomic emission spectrometry and atomic absorption spectrometry
- [4] Discovery of a novel small molecular peptide that disrupts helix 34 of bacterial ribosomal RNA†
- [5] Gold nanoparticle-coated apoferritin conductive nanowires†
- [6] Controllable TiO2 coating on the nickel-rich layered cathode through TiCl4 hydrolysis via fluidized bed chemical vapor deposition
- [7] A study of the electronic structure and structural stability of Gd2Ti2O7 based glass-ceramic composites†
- [8] Apparatus
- [9] The conformation of pyrogallol as a result of cocrystallization with N-heterocyclic bases†
- [10] Construction of nanocage-structured heterogeneous binary metal sulfides via step-by-step confined growth for boosted lithium storage properties†










